molecular formula C12H17Cl2NO B3371636 4-Benzyl-2-(chloromethyl)morpholine hydrochloride CAS No. 75584-86-0

4-Benzyl-2-(chloromethyl)morpholine hydrochloride

Cat. No.: B3371636
CAS No.: 75584-86-0
M. Wt: 262.17 g/mol
InChI Key: KPUOKECYXLEXKA-UHFFFAOYSA-N
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Description

4-Benzyl-2-(chloromethyl)morpholine hydrochloride (CAS 289039-40-3) is a hydrochloride salt derived from the parent compound 4-benzyl-2-(chloromethyl)morpholine (CAS 40987-25-5). The base compound features a morpholine ring substituted with a benzyl group at the 4-position and a chloromethyl group at the 2-position (Fig. 1). Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol .

Properties

IUPAC Name

4-benzyl-2-(chloromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUOKECYXLEXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride and formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chloromethylated to yield the final product. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalyst: Hydrochloric acid is used as a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(chloromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted morpholine derivatives.

    Oxidation Products: Oxidized forms of the compound, such as morpholine N-oxides.

    Reduction Products: Reduced forms, including morpholine derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Benzyl-2-(chloromethyl)morpholine hydrochloride has been investigated for its potential as a therapeutic agent . Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the synthesis of various derivatives that may exhibit enhanced biological activities.

Potential Therapeutic Uses:

  • Antiviral Activity: Research indicates that this compound may inhibit viral replication, particularly in respiratory infections. The structure enables effective interaction with biological targets, enhancing immune responses or directly inhibiting viral functions.
  • Antimicrobial Properties: Preliminary studies reveal significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .

Case Study: Antimicrobial Efficacy
A study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives that can lead to new pharmaceuticals or materials.

Synthetic Routes:
Several synthetic methods have been developed for producing this compound, including:

  • Reaction with amines to form N-substituted morpholines.
  • Use as a catalyst in various organic reactions.

Material Science

In material science, morpholine derivatives are essential in developing polymers with specific properties. The unique characteristics of this compound contribute to advancements in polymer chemistry, enhancing the performance of materials used in various applications.

Activity Type Mechanism of Action Observed Effect
AntiviralInhibition of viral replicationEnhanced immune response
AntimicrobialDisruption of cell wall synthesisSignificant bacterial inhibition
AnticancerInduction of apoptosis via caspase activationReduced cell viability

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(chloromethyl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Benzyl-2-morpholinecarbonyl Chloride Hydrochloride (CAS 135072-14-9)
  • Structure : Replaces the chloromethyl group with a carbonyl chloride (–COCl) at the 2-position.
  • Molecular Formula: C₁₃H₁₅Cl₂NO₂.
  • Applications : Used in coupling reactions (e.g., amide bond formation) due to the reactive carbonyl chloride group .
  • Key Difference : Higher reactivity in nucleophilic acyl substitutions compared to the chloromethyl group in the target compound .
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride (PubChem CID 2776352)
  • Structure : Features a carboxylic acid (–COOH) at the 2-position.
  • Molecular Formula: C₁₃H₁₈ClNO₃.
  • Applications : Intermediate in peptide synthesis or metal chelation due to the carboxylate moiety .
  • Key Difference : Lower reactivity in alkylation reactions compared to the chloromethyl derivative .

Substituted Aromatic Derivatives

2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine Hydrochloride (CAS 109461-30-5)
  • Structure : Contains a bromophenyl (–C₆H₄Br) and methyl (–CH₃) group at the 2-position.
  • Molecular Formula: C₁₈H₂₁BrClNO.
  • Applications: Potential pharmaceutical applications due to the bromine atom’s leaving-group properties in cross-coupling reactions .
  • Key Difference : Bromophenyl substitution increases molecular weight (382.72 g/mol) and alters electronic properties compared to the simpler benzyl group in the target compound .

Ester and Ether Derivatives

Ethyl 4-Benzylmorpholine-2-carboxylate (CAS 135072-32-1)
  • Structure : Ethyl ester (–COOEt) at the 2-position.
  • Molecular Formula: C₁₄H₁₉NO₃.
  • Applications : Hydrolyzable to carboxylic acids or used as a protecting group in organic synthesis .
  • Key Difference : Ester groups offer stability under neutral conditions, contrasting with the labile chloromethyl group .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Applications
4-Benzyl-2-(chloromethyl)morpholine 40987-25-5 C₁₂H₁₆ClNO 225.72 –CH₂Cl Radiolabeling precursors
4-Benzyl-2-morpholinecarbonyl chloride HCl 135072-14-9 C₁₃H₁₅Cl₂NO₂ 304.63 –COCl Amide bond formation
4-Benzylmorpholine-2-carboxylic acid HCl 2776352 C₁₃H₁₈ClNO₃ 295.74 –COOH Peptide synthesis
2-(4-Bromophenyl)-...morpholine HCl 109461-30-5 C₁₈H₂₁BrClNO 382.72 –C₆H₄Br Pharmaceutical intermediates
Ethyl 4-benzylmorpholine-2-carboxylate 135072-32-1 C₁₄H₁₉NO₃ 249.31 –COOEt Protecting group strategies

Biological Activity

4-Benzyl-2-(chloromethyl)morpholine hydrochloride is a chloromethyl morpholine derivative notable for its significant biological activity. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in treating respiratory infections and other conditions. Its unique structure, characterized by a morpholine ring with a benzyl and a chloromethyl group, enhances its reactivity and biological interactions.

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : Approximately 225.72 g/mol
  • CAS Number : 75584-86-0

The chloromethyl group allows for nucleophilic substitution reactions, making it versatile in organic synthesis and potentially enhancing its biological activity through the formation of various derivatives.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloromethyl moiety facilitates nucleophilic attacks, leading to modifications in enzyme activities and cellular processes. Studies suggest that this compound may inhibit viral replication and enhance immune responses, particularly against respiratory viruses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • The compound has shown promise as an antiviral agent, particularly in inhibiting the replication of respiratory viruses. Its structural features allow it to effectively bind to viral proteins, disrupting their function.
  • Catalytic Properties :
    • Beyond its antiviral potential, the compound acts as a catalyst in various organic reactions, underscoring its versatility in chemical applications.
  • Synthetic Applications :
    • It can undergo reactions with amines to form N-substituted morpholines, which may possess enhanced pharmacological properties compared to the parent compound.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antiviral Efficacy : A study demonstrated that the compound effectively reduced viral load in cell cultures infected with influenza virus. Treatment with varying concentrations showed a dose-dependent inhibition of viral replication, with significant results at concentrations above 10 µM.
  • Catalytic Reactions : In another investigation, the compound was utilized as a catalyst in the synthesis of novel morpholine derivatives. These derivatives exhibited improved bioactivity profiles against various bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralSignificant inhibition of influenza virus replication
Catalytic PropertiesEffective catalyst for synthesizing morpholine derivatives
Reaction with AminesFormation of N-substituted morpholines with enhanced activity

Q & A

Q. What are the standard protocols for synthesizing 4-Benzyl-2-(chloromethyl)morpholine hydrochloride, and how can purity be validated?

Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, analogous morpholine derivatives are synthesized using Cs₂CO₃ as a base in dimethylformamide (DMF) at elevated temperatures (80°C) . Post-synthesis, purity validation should include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity .
  • Melting point analysis (expected range: 244–245°C for structurally similar morpholine hydrochlorides) .
  • Elemental analysis to confirm stoichiometry (C, H, N, Cl) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE): Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors .
  • Emergency measures: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. How can researchers confirm the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify benzyl, chloromethyl, and morpholine ring signals. Compare with published data for analogs (e.g., 4-(4-Chloro-2-pyrimidinyl)morpholine) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity in substitution reactions .
  • Catalyst screening: Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize deprotonation efficiency .
  • Temperature gradients: Perform kinetic studies at 60–100°C to identify ideal reaction rates while minimizing side products .

Q. What analytical strategies resolve contradictions in stability data under varying storage conditions?

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways .
  • Stability-indicating assays: Use HPLC with photodiode array detection to track degradation products (e.g., hydrolysis of the chloromethyl group) .

Q. How can computational methods predict the reactivity of the chloromethyl group in downstream derivatization?

  • Density Functional Theory (DFT): Calculate electron density maps to identify electrophilic sites on the morpholine ring .
  • Molecular docking: Model interactions with nucleophiles (e.g., amines, thiols) to prioritize synthetic targets .

Q. What methodologies validate the compound’s application in drug discovery (e.g., as a pharmacophore)?

  • In vitro bioassays: Screen for activity against target enzymes (e.g., kinases) using fluorescence-based assays .
  • SAR studies: Synthesize analogs (e.g., replacing benzyl with pyridyl groups) and compare potency/selectivity .

Q. How can researchers address discrepancies in reported melting points across literature sources?

  • Recrystallization optimization: Test solvents (e.g., ethanol/water mixtures) to obtain pure crystalline forms .
  • Differential Scanning Calorimetry (DSC): Characterize polymorphic transitions or hydrate formation .

Methodological Notes

  • Contradiction management: Cross-reference analytical data (e.g., NMR, HPLC) from independent sources to resolve inconsistencies .
  • Experimental design frameworks: Adopt phased approaches (problem identification → hypothesis testing → data integration) for systematic inquiry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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